molecular formula C8H4BrFN2 B8388833 8-Bromo-2-fluoroquinoxaline

8-Bromo-2-fluoroquinoxaline

Cat. No.: B8388833
M. Wt: 227.03 g/mol
InChI Key: LDSILAVFEFWPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-fluoroquinoxaline is a halogenated derivative of quinoxaline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazine ring. The bromine atom at position 8 and fluorine at position 2 introduce distinct electronic and steric properties. Halogenated quinoxalines are critical intermediates in medicinal chemistry, particularly in structure-activity relationship (SAR) studies and cross-coupling reactions. The electron-withdrawing fluorine enhances metabolic stability and directs electrophilic substitutions, while bromine serves as a versatile leaving group for synthetic modifications .

Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

8-bromo-2-fluoroquinoxaline

InChI

InChI=1S/C8H4BrFN2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H

InChI Key

LDSILAVFEFWPME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural features of 8-Bromo-2-fluoroquinoxaline and its analogs:

Table 1: Structural Comparison of Halogenated Quinoxaline/Quinoline Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups Applications
8-Bromo-2-fluoroquinoxaline Quinoxaline Br (C8), F (C2) ~238.02* Br, F Medicinal chemistry, SAR
8-Bromo-2-chloroquinoxaline Quinoxaline Br (C8), Cl (C2) ~254.48* Br, Cl Synthetic intermediates
8-Bromo-7-fluoro-2-methoxyquinoline Quinoline Br (C8), F (C7), OMe (C2) 256.07 Br, F, OMe Pharmaceutical intermediates
5-Bromo-8-methoxy-2-methylquinoline Quinoline Br (C5), OMe (C8), Me (C2) ~266.12* Br, OMe, Me Material science, drug discovery

*Inferred based on molecular formulas.

Substituent Effects on Reactivity and Properties

Table 2: Substituent Effects on Reactivity and Properties

Substituent Electronic Effect Steric Effect Solubility Impact Example Compound
Bromine Weakly electron-withdrawing (inductive) Moderate Decreases (hydrophobic) 8-Bromo-2-fluoroquinoxaline
Fluoro Strongly electron-withdrawing (inductive) Low Varies (depends on position) 8-Bromo-7-fluoro-2-methoxyquinoline
Methoxy Electron-donating (resonance) Moderate Increases (polar) 5-Bromo-8-methoxy-2-methylquinoline
Methyl Electron-donating (inductive) High Decreases (hydrophobic) 8-Bromo-2-methylquinoline
Key Findings:
  • Electronic Effects: Fluorine’s strong electron-withdrawing nature in 8-Bromo-2-fluoroquinoxaline enhances electrophilic substitution at meta/para positions, whereas methoxy groups (e.g., in 8-Bromo-7-fluoro-2-methoxyquinoline) donate electrons via resonance, altering reactivity patterns .
  • Solubility : Methoxy and methyl groups increase lipophilicity, reducing aqueous solubility, while fluorine’s polarity may enhance solubility in polar aprotic solvents .

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